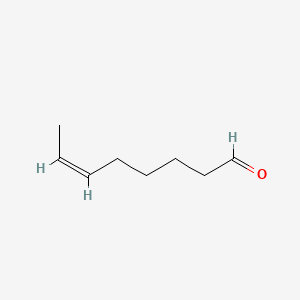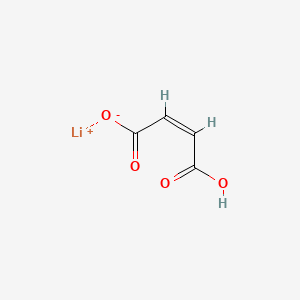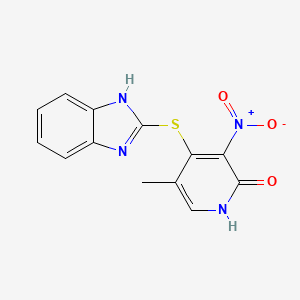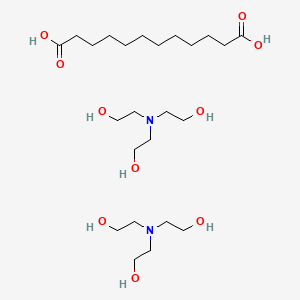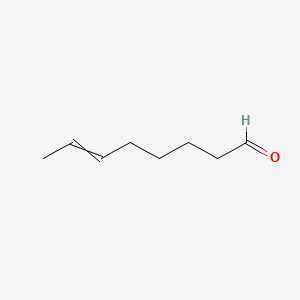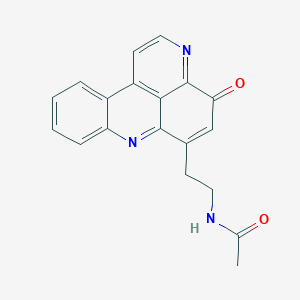
Cystodytin J
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cystodytin J is a pyridoacridine alkaloid isolated from marine invertebrates, particularly marine sponges and tunicates. This compound is part of a larger family of highly colored, polycyclic aromatic natural products known for their diverse biological activities, including cytotoxicity, antibacterial, antifungal, antiviral, antiparasitic, and insecticidal properties .
准备方法
The synthesis of Cystodytin J involves several steps, typically starting with the preparation of kynuramine dihydrobromide. This intermediate undergoes a series of reactions to form the pyridoacridine scaffold. The synthetic route includes modifications at either C-12 or N-14 of the ethylamine sidechain
化学反应分析
Cystodytin J undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iminoquinone derivatives, while reduction can yield amine derivatives .
科学研究应用
Cystodytin J has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying DNA binding and intercalation due to its planar structure. In biology and medicine, this compound has shown promising anticancer activity by inhibiting the proliferation of tumor cells. It has also been evaluated for its antibacterial, antifungal, and antiviral properties, making it a valuable compound for drug discovery and development .
作用机制
The mechanism of action of Cystodytin J involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .
相似化合物的比较
Cystodytin J is part of a family of pyridoacridine alkaloids, which includes compounds like styelsamine B, diplamine, and shermilamine B. These compounds share a similar pyridoacridine scaffold but differ in their sidechain modifications and oxidation states. This compound is unique due to its specific substitution pattern and iminoquinone oxidation state, which contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with a wide range of biological activities and potential applications in scientific research. Its complex structure and unique properties make it a valuable subject of study in the fields of chemistry, biology, and medicine.
属性
CAS 编号 |
158734-25-9 |
|---|---|
分子式 |
C19H15N3O2 |
分子量 |
317.3 g/mol |
IUPAC 名称 |
N-[2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H15N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10H,6,8H2,1H3,(H,20,23) |
InChI 键 |
KMNRTBJOBIPNKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCC1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


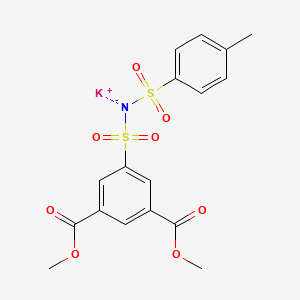

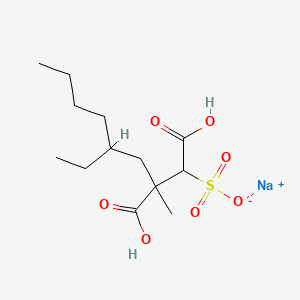
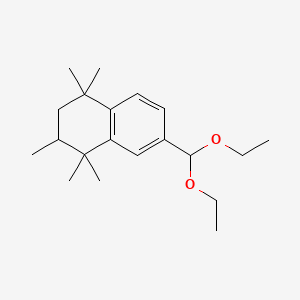
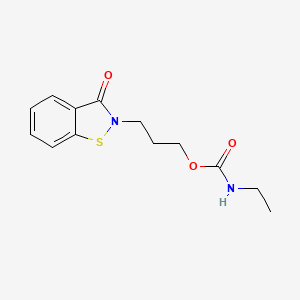
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)
